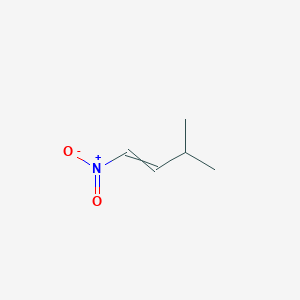
3-Methyl-1-nitro-1-butene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-1-nitro-1-butene is an organic compound with the molecular formula C5H9NO2. It is a nitroalkene, characterized by the presence of a nitro group (-NO2) attached to a butene backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1-nitro-1-butene typically involves the nitration of 3-methyl-1-butene. This process can be carried out using nitric acid in the presence of a suitable catalyst. The reaction conditions often include controlled temperatures and pressures to ensure the selective formation of the nitro compound .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced catalysts and purification techniques ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-1-nitro-1-butene undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroalkanes or other oxidized derivatives.
Reduction: Reduction of the nitro group can yield amines or other reduced products.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve nucleophiles like hydroxide ions (OH-) or amines (NH2-) under basic conditions.
Major Products Formed:
Oxidation: Nitroalkanes, carboxylic acids.
Reduction: Amines, hydroxylamines.
Substitution: Various substituted alkenes and nitro derivatives.
Scientific Research Applications
3-Methyl-1-nitro-1-butene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of nitroalkene interactions with biological molecules.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs.
Industry: Utilized in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Methyl-1-nitro-1-butene involves its interaction with various molecular targets. The nitro group can participate in electron transfer reactions, influencing the reactivity of the compound. In biological systems, the compound may interact with enzymes and proteins, affecting their function and activity .
Comparison with Similar Compounds
3-Methyl-1-butene: A similar compound without the nitro group, used in polymer production.
2-Methyl-3-butene: Another isomer with different reactivity and applications.
3-Methyl-3-nitro-1-butene: A structural isomer with distinct chemical properties.
Uniqueness: The nitro group enhances its utility in oxidation and reduction reactions, making it a valuable compound in synthetic chemistry .
Properties
Molecular Formula |
C5H9NO2 |
|---|---|
Molecular Weight |
115.13 g/mol |
IUPAC Name |
3-methyl-1-nitrobut-1-ene |
InChI |
InChI=1S/C5H9NO2/c1-5(2)3-4-6(7)8/h3-5H,1-2H3 |
InChI Key |
ARGNGGCUTGQKIA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C=C[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


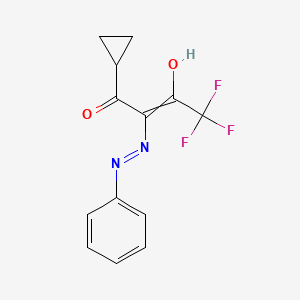
![3-Methyl-2-{[(prop-2-EN-1-yloxy)carbonyl]amino}butanoic acid](/img/structure/B12511526.png)
![N,N'-1,4-Phenylenebis[2-bromoacetamide]](/img/structure/B12511533.png)
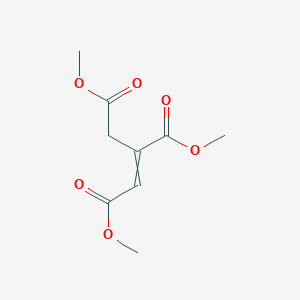
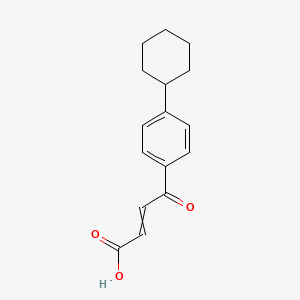

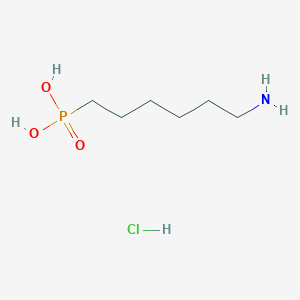
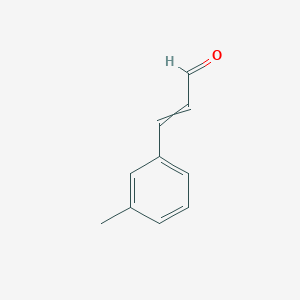

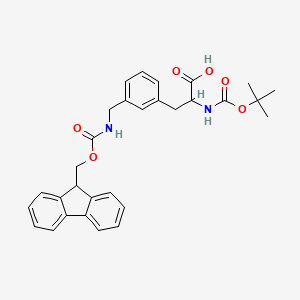
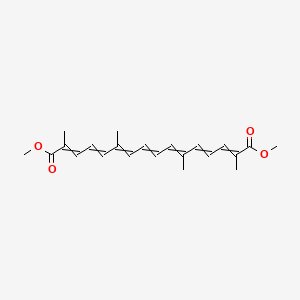
![(1AR,3S,4S,9S,15bR)-3,4,12-trihydroxy-14-methoxy-9-methyl-3,4,8,9-tetrahydro-1aH-benzo[c]oxireno[2,3-e][1]oxacyclotetradecine-5,11(2H,15bH)-dione](/img/structure/B12511570.png)

![4-Isopropyl-2-({3-[(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)methylidene]-2-benzofuran-1-ylidene}methyl)-4,5-dihydro-1,3-oxazole](/img/structure/B12511582.png)
